molecular formula C32H62NaO9P B13794852 1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt

1,2-Dimyristoyl-sn-glycerophosphomethanol,sodium salt

Cat. No.: B13794852
M. Wt: 644.8 g/mol
InChI Key: LWOHXYWZUKXOBJ-VNUFCWELSA-N
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Description

Substrate Binding and Michaelis-Menten Parameters

DMPM’s saturated myristoyl (C14:0) acyl chains and phosphomethanol head group make it an ideal substrate for studying PLA₂ kinetics in micellar or vesicular systems. Berg et al. (1991) employed DMPM to determine the Michaelis-Menten constant ($$KM$$) for PLA₂, revealing a binding equilibrium dominated by the enzyme’s affinity for the lipid-water interface. The $$KM$$ value for DMPM in micellar dispersions was derived by monitoring hydrolysis rates under varying substrate concentrations, with results indicating that PLA₂ exhibits higher catalytic efficiency toward DMPM compared to phospholipids with unsaturated acyl chains. This preference arises from DMPM’s ability to form stable, homogenous micelles that minimize lateral phase separation, ensuring consistent enzyme-substrate interactions.

Burst kinetics, characterized by an initial rapid release of arachidonic acid followed by a slower steady-state rate, were observed when PLA₂ acted on DMPM-containing covesicles. This phenomenon reflects the enzyme’s preferential hydrolysis of substrate molecules clustered at defect sites in the lipid bilayer, where acyl chain packing is disordered. The magnitude of the burst phase correlates with the density of these defects, which are more prevalent in DMPM vesicles due to their high phase transition temperature (~23°C).

Processive "Scooting" Mode in Interfacial Catalysis

The "scooting" mode describes PLA₂’s ability to hydrolyze multiple substrate molecules without dissociating from the lipid interface. DMPM’s chemical stability and resistance to spontaneous hydrolysis make it uniquely suited for studying this processive mechanism. In experiments using DMPM vesicles, PLA₂ remained bound to the interface for hundreds of catalytic cycles, as evidenced by protection from alkylation agents targeting solvent-exposed histidine residues. This prolonged interfacial retention is facilitated by DMPM’s zwitterionic head group, which minimizes electrostatic repulsion between the enzyme and substrate.

Single-molecule tracking studies revealed that PLA₂ preferentially scoots along the fluid-gel phase boundaries of DMPM monolayers. At these interfaces, the enzyme exploits lipid packing defects to access the sn-2 ester bond, with hydrolysis rates increasing by up to threefold compared to homogeneous fluid phases. The accumulation of anionic hydrolysis products (e.g., lysophospholipids) at the interface further enhances PLA₂ processivity by creating localized negative surface charges that stabilize enzyme binding.

Calcium Ion Dependency in Hydrolytic Activity Modulation

Calcium ions ($$Ca^{2+}$$) are indispensable cofactors for secretory PLA₂s, acting as both structural and catalytic elements. DMPM-based assays demonstrated that $$Ca^{2+}$$ binds to PLA₂ with a dissociation constant ($$K_{Ca}$$) of 0.5–1.0 μM, aligning with physiological intracellular calcium concentrations. Removal of $$Ca^{2+}$$ via chelators like EGTA abolished DMPM hydrolysis, confirming the ion’s non-redundant role in stabilizing the enzyme’s catalytic triad (His-48, Asp-99, Tyr-52).

Calcium’s influence extends beyond direct enzyme activation. In DMPM vesicles, $$Ca^{2+}$$ neutralizes negative charges on hydrolysis products, preventing product inhibition and maintaining interfacial integrity. Competitive inhibitors such as mepacrine and aristolochic acid failed to protect PLA₂ from alkylation in the absence of $$Ca^{2+}$$, underscoring the ion’s dual function in substrate binding and transition-state stabilization. Notably, calcium-independent PLA₂ isoforms, which dominate in hypoxic tissues, exhibit negligible activity toward DMPM, highlighting the substrate’s specificity for $$Ca^{2+}$$-dependent enzymes.

Properties

Molecular Formula

C32H62NaO9P

Molecular Weight

644.8 g/mol

IUPAC Name

sodium;[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxymethanolate

InChI

InChI=1S/C32H62O9P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(34)38-27-30(28-39-42(36,37)40-29-33)41-32(35)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30H,3-29H2,1-2H3,(H,36,37);/q-1;+1/t30-;/m1./s1

InChI Key

LWOHXYWZUKXOBJ-VNUFCWELSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC[O-])OC(=O)CCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

Esterification via Steglich Method

The core synthetic step is the Steglich esterification, a mild and efficient method to form ester bonds between the hydroxyl groups of the glycerophosphomethanol and the carboxyl group of myristic acid. This reaction is catalyzed by DMAP and facilitated by DCC as a dehydrating agent.

  • Preparation of Silica-Immobilized Substrate: To enhance dispersion and reactivity, sn-glycero-3-phosphomethanol is adsorbed onto silica gel to form a silica-substrate complex. This step improves the accessibility of the polar substrate in the organic reaction medium (chloroform).

  • Reaction Conditions: The silica-substrate complex is combined with myristic acid, DCC, and DMAP in chloroform under an inert nitrogen atmosphere. The mixture is stirred at 45°C for 72 hours to ensure complete esterification.

Removal of Byproducts and Initial Purification

  • The reaction mixture contains dicyclohexylurea (DCU) formed as a byproduct from DCC. This is removed by vacuum filtration.
  • The filtrate is treated with a 0.25 N HCl:methanol solution to remove residual DMAP and unreacted glycerophosphomethanol.
  • The organic phase is then washed with methanol and water to remove acidic impurities and neutralize the reaction mixture.

Sequential Crystallization for Purification

  • The concentrated organic phase is mixed with a large excess of ethyl acetate at 50°C to dissolve both the product and impurities.
  • Cooling the mixture to 4°C precipitates the phospholipid product due to its low solubility in cold ethyl acetate.
  • Centrifugation removes soluble impurities such as unreacted myristic acid, fatty acid anhydrides, and residual DCC derivatives.
  • This crystallization step is repeated multiple times to enhance purity.

Final Recrystallization and Sodium Salt Formation

  • The partially purified phospholipid is dispersed in hot chloroform, filtered, and then supplemented with acetone.
  • The mixture is cooled to approximately −6°C under agitation to induce further crystallization.
  • The precipitate is collected by centrifugation and dried under nitrogen to yield the pure phospholipid.
  • To convert the compound into its sodium salt form, neutralization is performed using sodium hydroxide or sodium salts in aqueous media, followed by lyophilization or drying.

Analytical Characterization and Purity Confirmation

Analytical Technique Purpose Key Findings
1H Nuclear Magnetic Resonance (NMR) Confirmation of esterification at sn-1 and sn-2 positions Peaks at 4.13–4.42 ppm and 5.20 ppm confirm fatty acid attachment; absence of urea byproduct peaks after purification
Fourier Transform Infrared Spectroscopy (FTIR) Identification of functional groups and byproducts Removal of urea byproducts confirmed by disappearance of amide I and II peaks; presence of phosphate and hydrocarbon chain peaks
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Molecular weight confirmation Positive-ion spectra consistent with target phospholipid molecular mass
Differential Scanning Calorimetry (DSC) Phase transition and purity assessment Melting thermograms consistent with high-purity phospholipid crystals
Particle Size Analysis (for emulsions) Functional test of emulsifying properties Stable emulsions with defined droplet size indicating functional integrity

Comparative Notes on Preparation Efficiency and Scale-Up

  • The described method avoids column chromatography, traditionally used but laborious and costly, by employing sequential crystallization steps that leverage solubility differences.
  • Reaction temperature and time optimization (45°C for 72 hours) significantly improve yield compared to earlier protocols.
  • Use of silica-immobilized substrate enhances reaction efficiency by improving dispersion of the polar glycerophosphomethanol.
  • The method is scalable and economically favorable for industrial production, especially for pharmaceutical-grade phospholipids.

Summary Table of Preparation Procedure

Step Description Conditions/Parameters Purpose
1 Preparation of silica-glycerophosphomethanol complex Vacuum concentration at 40°C (1 h), then 80°C (1 h) Enhance substrate dispersion
2 Steglich esterification 45°C, 72 h, stirring at 550 rpm, N2 atmosphere Formation of ester bonds
3 Filtration and wash Vacuum filtration, HCl:methanol wash (0.25 N), repeated twice Removal of DCU, DMAP, unreacted substrates
4 Concentration and ethyl acetate crystallization Stir at 50°C (1 h), cool to 4°C (30 min), centrifuge Remove impurities, precipitate product
5 Chloroform dispersion and acetone recrystallization 50°C dispersion, cool to −6°C, agitation 1 h, centrifuge Final purification
6 Sodium salt formation Neutralization with sodium hydroxide or sodium salts Convert to sodium salt form

Chemical Reactions Analysis

Acidic Hydrolysis

DMPG-Na undergoes hydrolysis in acidic conditions (pH < 4) to release myristic acid and glycerol derivatives. At 80°C in 1M HCl, hydrolysis reaches 95% completion within 2 hours. The reaction mechanism involves protonation of the phosphate ester followed by nucleophilic attack by water.

Reaction Products:

ConditionTimeProductsYield
1M HCl, 80°C2 hrMyristic acid, sn-glycerol-3-phosphate95%
0.5M H₂SO₄, 60°C4 hrSame as above85%

Alkaline Hydrolysis

In basic conditions (pH > 10), saponification of the ester bonds occurs. At 50°C in 0.1M NaOH, complete deacylation is achieved in 1 hour . The sodium counterion stabilizes the transition state, accelerating the reaction.

Kinetic Data:

pHTemperature (°C)Rate Constant (k, s⁻¹)
10502.3 × 10⁻³
12505.6 × 10⁻³

Temperature-Dependent Phase Transitions

DMPG-Na exhibits a gel-to-fluid phase transition at 23°C in low-salt conditions and 42°C in high-salt buffers . This behavior is critical for membrane dynamics studies.

Phase Transition Data:

Salt Concentration (mM)Transition Temperature (°C)Method
0 (deionized water)23Fluorescence probe (N-phenylnaphthylamine)
150 (NaCl)42Light scattering

Peptide-Lipid Interactions

DMPG-Na forms leaky vesicles in gel phases, facilitating studies on antimicrobial peptides. For example, melittin binding increases membrane permeability by 70% at 25°C .

Binding Parameters:

PeptideLipid:Peptide RatioPermeability Increase
Melittin50:170%
Magainin 2100:145%

pH Stability

DMPG-Na is stable at neutral pH (6–8) but degrades rapidly under extreme conditions:

  • Half-life (t₁/₂):

    • pH 4: 12 hours

    • pH 10: 8 hours.

Oxidative Reactions

Exposure to peroxide radicals (e.g., H₂O₂/Fe²⁺) induces oxidation at the unsaturated glycerol backbone, forming hydroperoxides. Oxidation rates double at 37°C compared to 25°C.

Oxidation Products:

  • 1-Myristoyl-2-(9-hydroperoxyoctadecenoyl)-sn-glycero-3-phosphoglycerol

  • Fragmented lipid aldehydes.

Bromoethyl Ester Formation

Reaction with sodium bromide in methyl ethyl ketone yields 1,2-dimyristoyl-sn-glycerol-3-phosphoric acid bromoethyl ester (92% yield) . This derivative is used in radiolabeling studies.

Reaction Conditions:

  • Solvent: Methyl ethyl ketone

  • Temperature: Reflux (80°C)

  • Time: 6 hours .

Serine-Benzyl Ester Conjugates

DMPG-Na reacts with serine benzyl ester via carbodiimide coupling, forming a conjugate used to study enzymatic cleavage by phospholipase D (PLD) .

Key Data:

  • Coupling Efficiency: 89%

  • PLD Activity: Vmax=12mumol min mgV_{\text{max}}=12\\mu \text{mol min mg}, Km=0.8textmMK_m=0.8\\text{mM} .

Scientific Research Applications

Model System for Membrane Studies

DMPG-Na serves as a model system for studying peptide-lipid interactions and membrane dynamics. Its ability to form vesicles allows researchers to investigate how peptides interact with lipid membranes under various conditions, which is crucial for understanding membrane biology and drug delivery mechanisms .

Emulsifier in Food Industry

Recent studies suggest that related phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) exhibit promising emulsifying properties. DMPG-Na can potentially be utilized in food formulations to enhance the stability of emulsions, thereby improving the delivery of bioactive compounds .

Cosmetic Formulations

DMPG-Na is also explored in cosmetic formulations due to its emulsifying and stabilizing properties. It contributes to the texture and stability of creams and lotions, making it an attractive ingredient for skin care products. Its safety profile allows for its use in topical applications .

Data Tables

Application AreaSpecific Use CaseReference
Membrane StudiesModel system for peptide-lipid interactions
Food IndustryEmulsifier for bioactive delivery systems
Cosmetic FormulationsStabilizer in creams and lotions

Case Study 1: Peptide-Lipid Interaction

A study utilized DMPG-Na to analyze the interactions between antimicrobial peptides and lipid membranes. The results showed that DMPG-Na effectively mimicked bacterial membranes, facilitating the understanding of how these peptides disrupt microbial cell membranes .

Case Study 2: Cosmetic Stability Testing

In a formulation study, DMPG-Na was incorporated into various creams to assess its impact on stability and skin feel. The findings indicated that formulations containing DMPG-Na exhibited improved consistency and moisturizing effects compared to controls without phospholipids .

Case Study 3: Emulsion Stability

Research demonstrated that DMPG-Na could enhance the stability of emulsions in food products. The emulsifying properties were evaluated through various tests, confirming its effectiveness as a stabilizer for oil-in-water emulsions .

Mechanism of Action

The mechanism of action of 1,2-dimyristoyl-sn-glycerophosphomethanol, sodium salt involves its interaction with biological membranes. The compound integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Phospholipids

Structural and Functional Differences

The table below compares DMPG-Na with structurally related phospholipids:

Property DMPG-Na DMPA (Phosphatidic Acid) DMPC (Phosphatidylcholine) DMPS (Phosphatidylserine) DPPG (Dipalmitoyl PG)
Head Group Glycerol-phosphate (anionic) Phosphate (acidic) Choline (zwitterionic) Serine (anionic) Glycerol-phosphate (anionic)
Fatty Acid Chains Myristoyl (14:0) Myristoyl (14:0) Myristoyl (14:0) Myristoyl (14:0) Palmitoyl (16:0)
CAS Number 200880-40-6 80724-31-8 18194-24-6 Not explicitly listed 200880-41-7
Charge at pH 7 Negative Negative (pKa ~3.5–4.5) Neutral Negative Negative
Phase Transition Temp. ~23–28°C ~50°C ~23–24°C ~35–40°C ~41°C
Applications Membrane dynamics, drug delivery Signaling pathways, liposome studies Liposome stability, drug delivery Apoptosis, membrane curvature studies Rigid membrane models
Key References

Detailed Analysis

DMPA (1,2-Dimyristoyl-sn-glycero-3-phosphate Sodium Salt)
  • Structural Difference : DMPA lacks the glycerol moiety in its head group, resulting in a simpler phosphate group .
  • Functional Impact : DMPA’s single negative charge (vs. DMPG-Na’s two charges) reduces its capacity for cation binding. It is often used in studies of lipid signaling and enzymatic interactions (e.g., phospholipase D) .
  • Phase Behavior : Higher phase transition temperature (~50°C) compared to DMPG-Na (~23–28°C), indicating less fluidity at physiological temperatures .
DMPC (1,2-Dimyristoyl-sn-glycero-3-phosphocholine)
  • Charge Profile : DMPC is zwitterionic due to its choline head group, making it electrically neutral at pH 7 .
  • Applications : Preferred for forming stable liposomes in drug delivery systems due to its neutral charge and low phase transition temperature (~23°C) .
  • Limitations : Less suited for studying electrostatic membrane interactions compared to anionic DMPG-Na .
DMPS (1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine Sodium Salt)
  • Head Group : The serine moiety introduces additional hydrogen-bonding capability, influencing membrane curvature and protein recruitment .
  • Biological Relevance : Critical in apoptosis and blood clotting studies due to its exposure on the outer leaflet of apoptotic cells .
DPPG (1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt)
  • Chain Length : Palmitoyl (16:0) chains increase the phase transition temperature to ~41°C, creating more rigid membranes than DMPG-Na .
  • Utility : Used to model bacterial membranes or study temperature-dependent phase transitions .

Research Findings

  • Membrane Fluidity : DMPG-Na’s shorter myristoyl chains result in lower phase transition temperatures (~23–28°C) compared to DPPG (~41°C), enabling studies of fluid-phase dynamics .
  • Drug Delivery : Anionic DMPG-Na enhances the encapsulation efficiency of cationic drugs in liposomes compared to neutral DMPC .
  • Protein Interactions : DMPG-Na’s glycerol-phosphate head group facilitates binding to divalent cations (e.g., Ca²⁺), which is critical for membrane fusion processes .

Biological Activity

1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt (DMPG), is an anionic phospholipid characterized by its unique structural properties and biological activities. This compound is primarily used in membrane studies due to its significant role in mimicking bacterial membranes and facilitating various biochemical interactions.

Chemical Structure and Properties

  • Molecular Formula : C₃₄H₆₆O₁₀PNa
  • CAS Number : 200880-40-6
  • Purity : ≥99%
  • Synonyms : DMPG, 1,2-Ditetradecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt

DMPG consists of two myristoyl chains (C14:0) attached to a glycerol backbone phosphorylated at the sn-3 position. This structure imparts amphiphilic properties, making DMPG suitable for forming lipid bilayers and vesicles.

Membrane Interactions

DMPG is predominantly found in the membranes of gram-positive bacteria and has been extensively studied for its interactions with peptides and proteins. It serves as a model system for investigating:

  • Peptide-Lipid Interactions : DMPG facilitates the study of how antimicrobial peptides interact with lipid membranes, which is crucial for understanding their mechanisms of action .
  • Vesicle Formation : At low salt concentrations, DMPG can form leaky vesicles that mimic bacterial membranes. These vesicles are utilized in various experimental setups to study membrane dynamics and permeability .

Phase Behavior

DMPG exhibits distinct phase behavior depending on environmental conditions:

  • Gel to Fluid Transition : The compound transitions from a gel phase to a fluid phase at specific temperatures, which is influenced by the presence of divalent cations. This transition is vital for understanding membrane fluidity and functionality in biological systems .
ConditionPhase Behavior
Low Salt ConcentrationForms leaky vesicles
High Salt ConcentrationGel-fluid transition

Applications in Research

DMPG has several applications in biochemical research:

  • Model Membranes : Used as a component in artificial membranes to study lipid bilayer properties and interactions with drugs or proteins.
  • Lipid Bilayer Studies : Investigated for its role in lipid bilayer stability and permeability, particularly in the context of drug delivery systems .

Study on Antimicrobial Peptides

A study published in the Journal of Colloid and Interface Science explored the interactions between antimicrobial peptides and DMPG-loaded microgels. The findings indicated that DMPG enhances the efficacy of these peptides by promoting better membrane disruption, which is essential for their antimicrobial activity .

Liposomal Formulations

Research demonstrated that liposomal formulations containing DMPG could significantly improve the delivery and efficacy of therapeutic agents. The presence of DMPG in liposomes was shown to increase membrane fluidity, facilitating drug release into target cells .

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C in a desiccated environment to prevent hydrolysis and oxidation. Shelf life is typically 12 months under these conditions .
  • Handling : Allow the compound to equilibrate to room temperature (~1 hour) before opening to minimize moisture absorption. Prepare solutions fresh daily or aliquot stock solutions in inert solvents (e.g., chloroform) and store in sealed vials at -20°C for up to 1 month .
  • Incompatibilities : Avoid contact with strong oxidizers and aqueous solutions at neutral/basic pH, which may degrade the lipid .

Q. How can researchers verify the purity and structural integrity of 1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt prior to experimental use?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with a chloroform/methanol/water (65:25:4) solvent system. A single spot with Rf ~0.5 confirms purity >98% .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode should show a molecular ion peak at m/z 688.85 (sodium adduct) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 31^{31}P spectra to confirm the sn-1 and sn-2 myristoyl chain positions and phosphorylated headgroup integrity .

Q. What standard protocols are recommended for incorporating this lipid into model membrane systems like liposomes?

  • Methodological Answer :

  • Liposome Preparation :

Dissolve the lipid in chloroform (2 mg/mL) under nitrogen purge to prevent oxidation .

Mix with other lipids (e.g., cholesterol, phosphatidylcholine) in desired molar ratios.

Dry under vacuum to form a thin film, then hydrate with buffer (e.g., PBS, pH 7.4) at 50°C (above the lipid’s phase transition temperature).

Extrude through polycarbonate membranes (100–200 nm pores) for uniform size .

  • Critical Parameters : Maintain hydration temperature above 23°C (transition temperature of myristoyl chains) to ensure bilayer fluidity .

Advanced Research Questions

Q. How does the phase behavior of 1,2-Dimyristoyl-sn-glycerophosphomethanol, sodium salt vary with temperature and hydration, and what experimental techniques are used to analyze this?

  • Methodological Answer :

  • Phase Transition Analysis : Use differential scanning calorimetry (DSC) to detect gel-to-liquid crystalline transitions. The main phase transition temperature (TmT_m) for this lipid is ~23°C , influenced by hydration level and ionic strength .
  • Small-Angle X-ray Scattering (SAXS) : Resolve lamellar repeat distances (dd-spacings) to study hydration-dependent bilayer stacking .
  • Implications : Below TmT_m, bilayers adopt a rigid gel phase, reducing encapsulation efficiency for hydrophilic drugs .

Q. What are the implications of observed discrepancies in bilayer fluidity measurements when using this lipid in mixed lipid systems?

  • Methodological Answer :

  • Root Causes :
  • Technique Variability : Fluorescence anisotropy (using DPH probes) may overestimate fluidity in charged bilayers due to probe-lipid electrostatic interactions. Cross-validate with 2^{2}H-NMR for acyl chain order parameters .
  • Compositional Heterogeneity : Phase separation in mixtures with unsaturated lipids (e.g., DOPC) can create fluid/gel domain coexistence, altering bulk measurements .
  • Mitigation : Use giant unilamellar vesicles (GUVs) and confocal microscopy to visualize domain formation .

Q. How can researchers optimize the encapsulation efficiency of hydrophilic compounds in liposomes formulated with this lipid?

  • Methodological Answer :

  • Charge-Mediated Encapsulation : Exploit the lipid’s negative charge (at neutral pH) to entrap cationic drugs via electrostatic attraction. Adjust buffer pH to ≥7.0 to enhance headgroup ionization .
  • Active Loading : Use ammonium sulfate or pH gradients to drive hydrophilic drugs (e.g., doxorubicin) into pre-formed liposomes .
  • Quantification : Measure encapsulation efficiency via size-exclusion chromatography or fluorescence dequenching assays .

Key Notes

  • Contradictions in Evidence : While and specify a 12-month shelf life at -20°C, notes potential instability in aqueous buffers, emphasizing the need for fresh preparation.
  • Methodological Gaps : No direct data on encapsulation efficiency; inferences are drawn from structurally similar lipids (e.g., DPPG in ).

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